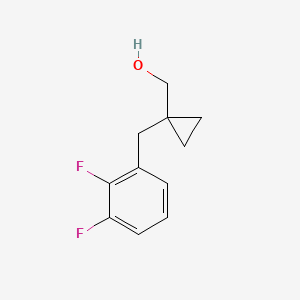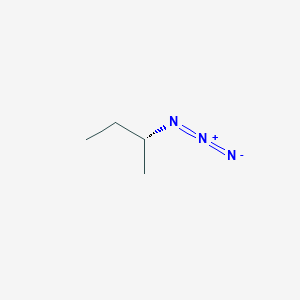
(2R)-2-azidobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-azidobutane: is an organic compound that belongs to the class of azides Azides are characterized by the presence of the azido group (-N₃), which is known for its high reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-azidobutane typically involves the substitution of a suitable leaving group with an azide ion. One common method is the reaction of (2R)-2-bromobutane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions: (2R)-2-azidobutane can undergo various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products:
Reduction: (2R)-2-aminobutane.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Cycloaddition: 1,2,3-triazole derivatives.
科学的研究の応用
Chemistry: (2R)-2-azidobutane is used as a building block in organic synthesis. Its high reactivity makes it a valuable intermediate for the preparation of various nitrogen-containing compounds.
Biology and Medicine: Azides, including this compound, are used in bioconjugation techniques, such as click chemistry, to label biomolecules. This has applications in drug development, diagnostics, and molecular biology research.
Industry: In materials science, this compound can be used in the synthesis of polymers and other advanced materials
作用機序
The mechanism of action of (2R)-2-azidobutane primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, such as reduction, substitution, and cycloaddition, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
(2S)-2-azidobutane: The enantiomer of (2R)-2-azidobutane, which has similar reactivity but different stereochemistry.
1-azidobutane: A structural isomer with the azido group at a different position.
2-azido-2-methylpropane: A compound with a similar azido group but different carbon skeleton.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and the properties of the products formed. This makes it a valuable compound for stereoselective synthesis and applications where chirality is important.
特性
分子式 |
C4H9N3 |
|---|---|
分子量 |
99.13 g/mol |
IUPAC名 |
(2R)-2-azidobutane |
InChI |
InChI=1S/C4H9N3/c1-3-4(2)6-7-5/h4H,3H2,1-2H3/t4-/m1/s1 |
InChIキー |
WOAFFPVHLXPFEG-SCSAIBSYSA-N |
異性体SMILES |
CC[C@@H](C)N=[N+]=[N-] |
正規SMILES |
CCC(C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


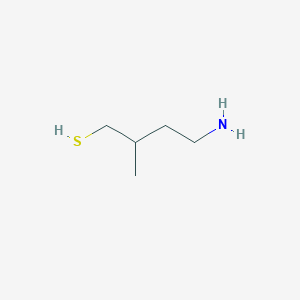
![3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13588447.png)
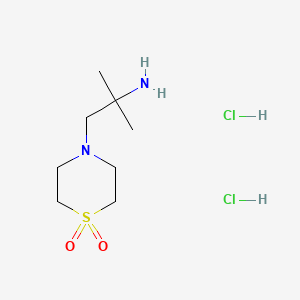
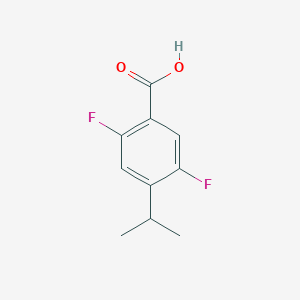
![6-{4-[(3,5-Dimethoxyphenyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B13588461.png)
![N-[2-(Dimethylamino)ethyl]glycine](/img/structure/B13588462.png)
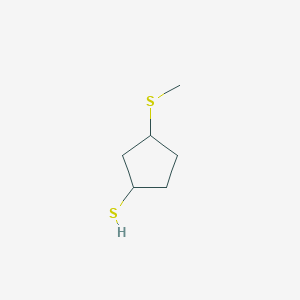
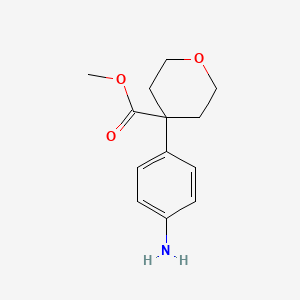

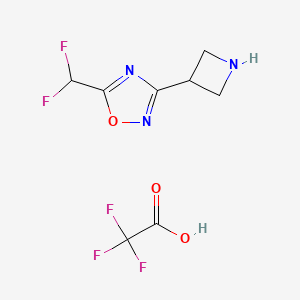
![ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13588489.png)


